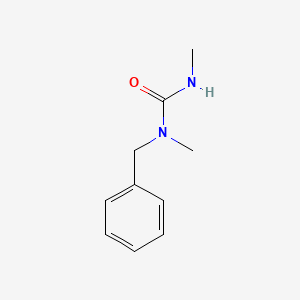

1-Benzyl-1,3-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKPKRLCONVQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308516 | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59226-54-9 | |

| Record name | NSC204703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Structural Analysis

The fundamental properties of 1-Benzyl-1,3-dimethylurea are foundational to its handling and reactivity in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59226-54-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄N₂O | sigmaaldrich.com |

| Molecular Weight | 178.23 g/mol | sigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

| IUPAC Name | N-benzyl-N,N'-dimethylurea | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl (B1604629) group, a singlet for the benzylic CH₂ protons, a singlet for the N-methyl protons, and a doublet for the N'-methyl protons coupled to the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the urea (B33335), and the two distinct methyl carbons. |

| Infrared (IR) | A characteristic strong absorption for the C=O (carbonyl) stretch of the urea group, N-H stretching and bending vibrations, and absorptions corresponding to the aromatic C-H and C=C bonds of the benzyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for benzyl ureas. |

This table is interactive and provides a general guide to the expected spectroscopic features.

Iii. Reactivity Investigations and Reaction Pathway Analysis

Exploration of Electrophilic and Nucleophilic Reactions

The urea (B33335) moiety contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to react with a variety of reagents. The substitution pattern of 1-benzyl-1,3-dimethylurea, with a benzyl (B1604629) group on one nitrogen and methyl groups on both, influences the accessibility and reactivity of these sites.

The reactions of ureas with dicarbonyl compounds and aldehydes are fundamental in heterocyclic synthesis. While direct studies on this compound are not widely reported, the behavior of 1,3-dimethylurea (B165225) serves as a crucial model.

In an acidic solution, 1,3-dimethylurea reacts with the α-dicarbonyl compound benzil . atamanchemicals.comrsc.org The initial step is the nucleophilic attack of the urea on the protonated carbonyl group of benzil, leading to a diol intermediate. rsc.orgresearchgate.net Subsequent intramolecular cyclization and dehydration yield 1,3-dimethyl-5,5-diphenylhydantoin . atamanchemicals.comrsc.org For this compound, the presence of the bulky benzyl group might sterically hinder the initial nucleophilic attack or subsequent cyclization steps, potentially affecting reaction rates and yields.

The reaction of 1,3-dimethylurea with formaldehyde has also been investigated. atamanchemicals.com It reacts to form hydroxymethyl-1,3-dimethylurea . atamanchemicals.com A key feature of this reaction is that, unlike urea itself, 1,3-dimethylurea does not typically form polymers, making it a useful model system for studying the kinetics of urea-formaldehyde systems. atamanchemicals.comatamanchemicals.com The reaction involves hydroxymethylation and the formation of hemiformals. atamanchemicals.com It is plausible that this compound would exhibit similar reactivity toward formaldehyde, likely forming a hydroxymethyl derivative at the N-3 methyl-substituted nitrogen, as the N-1 position is blocked by the benzyl group.

Table 1: Reactions of 1,3-Dimethylurea with Carbonyl Compounds

| Reactant | Product | Conditions | Reference |

| Benzil | 1,3-Dimethyl-5,5-diphenylhydantoin | Acidic solution | atamanchemicals.comrsc.org |

| Formaldehyde | Hydroxymethyl-1,3-dimethylurea | - | atamanchemicals.com |

Condensation reactions are a cornerstone of the utility of urea derivatives in synthesis. 1,3-Dimethylurea is known to participate in several important condensation reactions. For instance, it is used in the Biginelli condensation to produce N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones. atamanchemicals.com It also undergoes condensation with malonic esters, such as diethyl malonate or dimethyl malonate, in the presence of a catalyst like sodium ethoxide, to form 1,3-dimethylbarbituric acid . google.com

These reactions highlight the nucleophilic character of the nitrogen atoms in 1,3-dimethylurea. In this compound, the N-H proton is absent, which would prevent its direct participation in condensation reactions that require the elimination of water involving that specific N-H group, such as the classical Biginelli reaction mechanism. However, its analog, N'-benzyl-N,N-dimethylurea, which has a similar substitution pattern but with two methyl groups on the same nitrogen, can undergo directed lithiation followed by cyclization, demonstrating a pathway for condensation via an activated intermediate. beilstein-journals.org

Table 2: Condensation Reactions Involving 1,3-Dimethylurea

| Co-reactant | Product Class | Catalyst/Conditions | Reference |

| Aryl Aldehyde + Ethyl Acetoacetate | Dihydropyrimidinones | Biginelli Condensation | atamanchemicals.com |

| Diethyl Malonate | 1,3-Dimethylbarbituric acid | Sodium Ethoxide, Reflux | google.com |

Reactions with Carbonyl Compounds (e.g., Benzil, Formaldehyde)

Structural Influences on Reaction Behavior

The structure of this compound, particularly the arrangement of its substituents, profoundly influences its reactivity compared to simpler ureas.

Steric Hindrance: The bulky benzyl group at the N-1 position introduces significant steric hindrance. This bulk can limit the accessibility of the adjacent carbonyl carbon and the N-1 nitrogen to incoming reagents. For example, in reactions involving nucleophilic attack on the carbonyl, the approach of the nucleophile may be impeded. Similarly, electrophilic attack at the N-1 nitrogen is less likely. Research on related compounds shows that bulky phenyl groups can enhance thermal stability but limit reactivity in nucleophilic substitutions.

Electronic Effects: The benzyl group is generally considered electron-withdrawing via induction but can also participate in resonance. These electronic effects can modulate the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

Site of Reactivity: In reactions involving deprotonation, the benzyl group directs reactivity. Studies on the closely related N'-benzyl-N,N-dimethylurea show that lithiation with t-BuLi occurs on the aromatic ring at the position ortho to the urea moiety, leading to subsequent substitution at that site. beilstein-journals.org This demonstrates how the urea group can direct metallation to a specific position on the benzyl ring, creating a powerful tool for functionalization. Further studies on positional isomers like 6- and 7-benzyl-1,3-dimethylurea indicate that reactivity can be position-dependent; for instance, bromination studies revealed higher reactivity at the 7-position of the benzyl group.

Catalytic Applications in Organic Synthesis

While specific catalytic applications for this compound are not documented, the parent compound 1,3-dimethylurea has been employed in catalytic systems. It can act as a catalyst for the condensation of methylamine (B109427) with urea. atamanchemicals.comatamankimya.com More recently, 1,3-dimethylurea has been used as a component of deep eutectic solvents (DES). For example, a DES formed from 1,3-dimethylurea and zinc acetate (B1210297) (Zn(OAc)₂) has been shown to be an effective catalyst for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netacs.org In this system, the urea derivative's amino group is considered an active site, and its basicity and steric hindrance affect the catalytic activity. researchgate.netacs.org The synergistic effect between the Lewis acidic metal salt and the basic urea component is crucial for the high catalytic activity observed. researchgate.netacs.org

Given this precedent, it is conceivable that this compound could also be used to form catalytically active deep eutectic solvents, where the benzyl group would modify the solvent's properties and potentially the catalytic efficiency.

Iv. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. These methods can predict various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tsijournals.commdpi.comniscpr.res.in Studies on the core structure of 1,3-dimethylurea (B165225) using DFT have provided valuable data on its electronic characteristics. tsijournals.com For instance, first-principles calculations on 1,3-dimethylurea have been used to determine its structural parameters and compute its electron density of states (EDOS), revealing a band gap of 3.3 eV. tsijournals.com

Table 1: Calculated Quantum Chemical Properties for 1,3-Dimethylurea

This table presents theoretical values for the parent compound 1,3-dimethylurea, which provides a baseline for understanding the electronic properties of its derivatives.

| Parameter | Description | Calculated Value (eV) researchgate.net |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.21 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.15 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 7.06 |

| Ionization Potential (I) | -E_HOMO | 7.21 |

| Electron Affinity (A) | -E_LUMO | 0.15 |

The three-dimensional shape of a molecule is crucial to its function and interactions. Substituted ureas can exist in several conformations due to rotation around the C-N bonds. researchgate.netacs.org These are typically referred to as cis or trans (in relation to the substituents on the two nitrogen atoms relative to the C=O bond) and syn or anti (in relation to the orientation of N-H or N-C bonds).

Computational studies on simple alkyl- and phenyl-substituted ureas have shown that the substitution pattern significantly impacts the conformational preference. researchgate.netnih.gov For example, DFT calculations on methylurea (B154334) and phenylurea have identified the most stable conformations and the energy barriers for their interconversion. acs.org The anti form is generally predicted to be more stable for simple alkylureas. researchgate.net For phenylurea, the lowest energy form is a trans isomer in a syn geometry. acs.org The energy barrier for rotation around the C-N amide bond is significant, suggesting that these conformations can be relatively stable. acs.orgd-nb.info For 1-Benzyl-1,3-dimethylurea, the presence of methyl groups on both nitrogens and a benzyl (B1604629) group introduces additional steric and electronic factors that would define its unique conformational energy landscape, likely favoring specific arrangements to minimize steric hindrance while maximizing electronic stabilization.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions. researchgate.netnih.gov MD studies on aqueous solutions of urea (B33335) and its methylated derivatives, including 1,3-dimethylurea, have been conducted to understand how these molecules interact with their environment, particularly water. researchgate.netatamanchemicals.comacs.org

These simulations show that urea derivatives can significantly influence the local structure and dynamics of water. nih.govureaknowhow.com Research on 1,3-dimethylurea has provided evidence for a substantial retardation of water reorientation in its hydration shell. researchgate.netatamanchemicals.com This "slowing down" of water molecules is attributed to strong hydrogen bonding between the water and the urea's carbonyl group. researchgate.net MD simulations also suggest that 1,3-dimethylurea molecules may form self-aggregates with considerable lifetimes in solution. researchgate.net For this compound, one would expect a combination of these hydrophilic interactions at the urea core and hydrophobic interactions involving the benzyl group, leading to complex hydration behavior and potential for both self-aggregation and interaction with other nonpolar molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are invaluable for designing new molecules with desired characteristics.

QSAR models have been successfully applied to predict the anti-cancer activity of benzyl urea derivatives. nih.govtandfonline.comresearchgate.net In these studies, 2D and 3D QSAR models were developed to establish a correlation between the structural features of the molecules and their anti-tumor effects. nih.govtandfonline.com

One such study on a series of benzyl urea derivatives used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. The resulting 3D-QSAR model highlighted the importance of specific electrostatic and steric fields around the benzyl urea pharmacophore for anti-cancer activity. tandfonline.com The model indicated that the presence of two electropositive groups and one steric group around the core structure was favorable for activity. tandfonline.com While these studies were not performed on this compound itself, they underscore the importance of the benzyl urea scaffold as a key pharmacophore and provide a predictive framework for designing new, potentially active derivatives. tandfonline.comresearchgate.net

Table 2: Key Findings from 3D-QSAR Study on Benzyl Urea Derivatives

This table summarizes the structural requirements for anti-cancer activity as identified by a 3D-QSAR model for a series of benzyl urea derivatives.

| Feature | Finding | Implication for Molecular Design tandfonline.com |

|---|---|---|

| Model Type | k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) | Correlates 3D fields with biological activity. |

| Statistical Significance | Good predictive power (q² > 0.5, pred_r² > 0.5) | The model is robust and can be used for prediction. |

| Electrostatic Fields | Two electropositive regions identified as important. | Substitution with electron-donating or positively charged groups in these regions may enhance activity. |

| Steric Fields | One sterically favorable region identified. | Introduction of bulky groups in this specific location may increase activity. |

| Pharmacophore | The benzyl urea nucleus is the core structure. | Modifications should be made to the substituents on the benzyl and urea moieties to optimize interactions. |

QSPR models can be developed to predict the reactivity of chemicals under specific conditions. An example is the prediction of aqueous reaction rate constants of organic chemicals with hydroxyl radicals. In a large-scale QSPR study, 1,3-dimethylurea was included in the dataset used to build a model for this specific reaction. Such models use calculated molecular descriptors to predict how readily a compound will react, which is essential for assessing environmental fate and chemical stability. The inclusion of 1,3-dimethylurea in these models provides a validated data point for the reactivity of the core structure of this compound, allowing for estimations of its reactivity profile.

Predictive Modeling for Biological Activities

In Silico Screening and Virtual Ligand Design

Computational methods, specifically in silico screening and virtual ligand design, are powerful tools in modern drug discovery and medicinal chemistry. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies are well-established for the broader class of urea derivatives. These computational approaches allow for the rapid assessment of large chemical libraries to identify potential drug candidates and to design novel molecules with improved efficacy and target specificity.

In silico screening of this compound and its analogs would typically involve several key computational techniques:

Virtual Screening: This process involves screening large databases of chemical compounds against a specific biological target, such as an enzyme or a receptor, to identify those that are most likely to bind to the target. For a compound like this compound, this could involve screening it against a panel of known cancer-related targets or other enzymes where urea derivatives have shown activity. Pharmacophore-based virtual screening is a common technique where a 3D model of the essential features required for biological activity is generated and used to filter compound libraries. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, molecular docking studies would be instrumental in understanding its potential interactions with the amino acid residues in the active site of a target protein. The results are often expressed as a docking score, which estimates the binding affinity. For instance, studies on other urea derivatives have successfully used molecular docking to predict binding modes and affinities to targets like p38α MAP kinase and DNA gyrase. wjpsonline.comum-surabaya.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of analogs of this compound, a QSAR model could be built to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives.

Detailed Research Findings

Virtual ligand design based on the this compound scaffold would involve modifying its structure to enhance its binding affinity and selectivity for a particular target. This could include:

Altering the substitution pattern on the benzyl group.

Replacing the methyl groups with other alkyl or functional groups.

Modifying the urea backbone itself.

The following tables represent hypothetical data that could be generated from in silico screening and virtual ligand design studies involving this compound and its derivatives.

Table 1: Hypothetical Molecular Docking Scores of this compound Against Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions (Amino Acid Residues) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | Leu83, Phe80, Asp86 (H-bond) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.5 | Cys919, Asp1046 (H-bond), Val848 |

| p38 Mitogen-Activated Protein Kinase | 3HEG | -7.2 | Met109, Gly110, Lys53 |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 4V04 | -8.1 | Ala564, Asp641 (H-bond), Val561 |

This table is for illustrative purposes only. The data is not derived from actual experimental or computational results.

Table 2: Illustrative Example of Virtual Ligand Design Based on the this compound Scaffold for VEGFR2 Inhibition

| Compound ID | Modification on Benzyl Ring | Modification on N,N'-dimethylurea | Predicted Docking Score (kcal/mol) | Predicted Improvement in Binding Affinity |

| BDMU-01 (Parent) | None | None | -8.5 | - |

| BDMU-02 | 4-Fluoro | None | -9.1 | Increased H-bond interactions |

| BDMU-03 | 3-Chloro | None | -8.9 | Enhanced hydrophobic interactions |

| BDMU-04 | 4-Methoxy | N-ethyl, N'-methyl | -9.5 | Additional H-bond and hydrophobic contacts |

| BDMU-05 | None | N,N'-diethyl | -8.2 | Steric hindrance observed |

This table is for illustrative purposes only and represents hypothetical data to demonstrate the process of virtual ligand design.

These computational approaches are crucial for prioritizing the synthesis of new compounds, thus saving significant time and resources in the drug development pipeline. The application of these methods to this compound would be a logical step in exploring its therapeutic potential.

Research on the Biological Activity of this compound Remains Limited

Consequently, a detailed article structured around the investigation of its anti-cancer potential, including in vitro cytotoxicity, cellular pathway modulation, and cell cycle analysis, cannot be accurately generated. Similarly, information regarding its antimicrobial efficacy against bacteria, fungi, and viruses is not present in the available research.

Studies on related compounds, such as other benzyl urea derivatives or 1,3-dimethylurea itself, do exist. For instance, research has been conducted on the anti-proliferative activity of various substituted benzyl urea derivatives. However, these findings are specific to those particular molecular structures and cannot be extrapolated to this compound without direct experimental evidence.

Therefore, until specific scientific studies on the biological activities of this compound are conducted and published, a comprehensive and scientifically accurate article on this subject, as per the requested outline, cannot be provided.

V. Biological Activity Research and Mechanistic Pharmacology

Enzyme Inhibition Studies

Research into the inhibitory effects of 1-benzyl-1,3-dimethylurea and related urea-based compounds has identified them as significant modulators of enzyme activity, particularly in the case of soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are involved in regulating blood pressure and inflammation. nih.gov The inhibition of sEH can increase the levels of these beneficial fatty acids, making sEH inhibitors a therapeutic target. nih.govnih.gov The 1,3-disubstituted urea (B33335) structure is a known pharmacophore for potent sEH inhibitors. nih.gov This moiety is thought to mimic both the epoxide substrate and the transition state of its hydrolysis, leading to competitive inhibition. nih.gov

Urea derivatives, including those with benzyl (B1604629) groups, have been shown to be potent inhibitors of sEH. nih.govresearchgate.net The presence of benzyl groups can enhance the compound's ability to interact with aromatic systems within the active site of biological molecules. The general mechanism involves the urea functionality forming key hydrogen bonds within the enzyme's active site, which is crucial for its inhibitory effect. researchgate.net Structure-activity relationship studies have highlighted that a carbonyl group and a single proton-donating NH group are essential for effective sEH inhibition. researchgate.net

Several studies have synthesized and tested various N,N'-disubstituted urea inhibitors against human sEH. These studies have shown that compounds with simple carbocyclic or substituted phenyl groups can have inhibitory potencies equal to or greater than more complex structures. ucanr.edu For instance, certain dibenzylurea derivatives isolated from plants in the Brassicales order have demonstrated significant sEH inhibitory activity. nih.gov

Table 1: Examples of Urea-Based sEH Inhibitors and their Characteristics

| Compound/Derivative Class | Key Structural Features | Inhibition Type | Reported IC50 Values |

| 1,3-Dibenzylurea derivatives | Two benzyl groups on a urea backbone | Competitive | 222 nM (for a specific derivative) nih.gov |

| General 1,3-Disubstituted Ureas | Urea pharmacophore with various substituents | Competitive | Varies widely based on substituents |

| N,N'-disubstituted ureas | Phenyl or carbocyclic groups | Not specified | Potency comparable to adamantane-based inhibitors ucanr.edu |

Note: IC50 values are highly dependent on the specific derivative and assay conditions.

Beyond sEH, urea derivatives have been investigated for their interactions with other biological targets, including kinases and other hydrolases. The urea scaffold is versatile and can be modified to target a range of enzymes. researchgate.netnih.gov

Kinases: Some urea-based compounds have been designed as multikinase inhibitors. For example, pyrimidin-4-ylureas, which can be considered bioisosteres of bicyclic kinase inhibitors, have shown inhibitory activity against multiple kinases. nih.gov The ability of the urea group to form resonance-assisted intramolecular hydrogen bonds is a key feature in the design of these inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is another serine hydrolase that has been targeted by urea-based inhibitors. nih.gov This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a potential therapeutic strategy for pain and nervous system disorders. nih.gov

Other Hydrolases: Various 1-(1-adamantyl)-3-substituted urea derivatives have been identified as inhibitors of Mycobacterium tuberculosis epoxide hydrolase B. researchgate.net This highlights the broad applicability of the urea scaffold in targeting different types of hydrolases.

The interaction of urea derivatives with these enzymes often involves the formation of hydrogen bonds between the urea moiety and amino acid residues in the enzyme's active site. researchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Neuroprotective Effects Research

While direct research specifically on the neuroprotective effects of this compound is limited in the provided search results, related urea derivatives have been investigated for such properties. For instance, certain benzothiazole (B30560) urea scaffolds have been explored as inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease, with the aim of generating neuroprotective compounds. nih.gov Additionally, some carbamates, which share structural similarities with ureas, have shown neuroprotective effects in models of traumatic brain injury. acs.org The general principle involves designing molecules that can interact with specific targets in the central nervous system to mitigate neuronal damage.

Protein Denaturation and Structural Perturbation Studies

Urea and its derivatives, including 1,3-dimethylurea (B165225) (a related compound to this compound), are well-known protein denaturants. atamanchemicals.comnih.gov They are valuable tools for studying protein folding and stability. atamanchemicals.com

The hydration shell, the layer of water molecules immediately surrounding a protein, plays a critical role in protein structure and function. nih.govnccr-must.ch Studies on 1,3-dimethylurea have shown that it significantly affects the dynamics of these water molecules. atamanchemicals.com The presence of 1,3-dimethylurea can lead to a noticeable slowing down of water reorientation, which in turn can influence protein folding and stability. atamanchemicals.com Molecular dynamics simulations have revealed that water molecules in the hydration shell have distinct dynamics compared to bulk water, and this is influenced by the local surface topology and chemical composition of the protein. nih.gov The addition of cosolutes like 1,3-dimethylurea alters these dynamics, suggesting an indirect mechanism of denaturation by perturbing the protein's essential water layer. atamanchemicals.comresearchgate.net

Urea-assisted denaturation is a widely used technique to investigate protein stability and folding pathways. nih.gov The mechanism of denaturation is thought to involve both direct and indirect interactions. The direct mechanism involves the favorable interaction of urea with the protein backbone and side chains, which disrupts the intramolecular forces that maintain the native structure. nih.gov Indirectly, urea derivatives can alter the structure and dynamics of the surrounding water, which weakens the hydrophobic effect that drives protein folding. nih.gov

Research on 1,3-dimethylurea indicates that it can enhance the structure of hydration water molecules around proteins, which can be a factor in stabilizing certain protein conformations for study. atamanchemicals.com However, at higher concentrations, the disruptive effects on the water structure and direct interactions with the protein lead to denaturation. researchgate.net

Table 2: Summary of this compound's and Related Compounds' Influence on Protein Structure

| Phenomenon | Interacting Molecule(s) | Key Findings |

| Protein Denaturation | 1,3-Dimethylurea, Urea | Disrupts water structure around the protein, leading to unfolding. atamanchemicals.comresearchgate.net |

| Hydration Shell Dynamics | 1,3-Dimethylurea | Slows down the reorientation of water molecules in the hydration shell. atamanchemicals.com |

| Protein Folding | Urea and derivatives | Used experimentally to study folding pathways by inducing unfolding. nih.gov |

Vi. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1-Benzyl-1,3-dimethylurea, providing detailed information about its atomic structure and dynamic behavior in solution. nih.gov Both ¹H and ¹³C NMR are routinely used to confirm the identity and structural integrity of the molecule.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the methyl groups exhibit characteristic chemical shifts. The benzyl CH₂ protons and the aromatic protons appear in distinct regions, while the two methyl groups (N-CH₃) also show specific resonances. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the carbonyl carbon (C=O), the benzyl carbons, and the methyl carbons, allowing for unambiguous structural assignment. nih.gov

Flow-NMR spectroscopy has emerged as a powerful tool for the non-invasive, real-time monitoring of chemical reactions. rsc.org This technique allows researchers to observe the progress of a reaction as it happens by continuously flowing the reaction mixture through an NMR spectrometer. news-medical.net This provides invaluable kinetic data, helps identify transient intermediates, and allows for the rapid optimization of reaction conditions. magritek.com

In the context of synthesizing this compound, Flow-NMR can be employed to monitor the consumption of reactants and the formation of the product in real-time. For instance, in a reaction involving the coupling of a benzyl halide with 1,3-dimethylurea (B165225), one could track the disappearance of the starting material signals and the concurrent appearance and increase of the characteristic peaks for this compound. news-medical.netbruker.com

Studies on the related 1,3-dimethylurea-formaldehyde system demonstrate the utility of on-line NMR for elucidating complex reaction networks, including main reaction pathways and side reactions. nih.govbeilstein-journals.org By coupling a reactor to the NMR spectrometer, kinetic models can be developed that accurately describe the system across various temperatures and pH levels. nih.govresearchgate.net This approach enables the precise determination of reaction rates and equilibrium constants, leading to optimized and more efficient synthetic processes. beilstein-journals.orgresearchgate.net

The urea (B33335) backbone of this compound allows for rotational isomerism around the C-N bonds, leading to different spatial arrangements or conformers. NMR techniques, particularly two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in studying these conformational preferences and the dynamics of their interconversion. scielo.brmdpi.com

For substituted ureas, the molecule can exist in different conformations, often referred to as syn and anti or cis and trans isomers, depending on the orientation of the substituents relative to the carbonyl group. researchgate.net The presence of multiple signal sets in ¹H and ¹³C NMR spectra at room temperature can indicate a slow interchange between stable rotamers. scielo.br

While specific NOESY studies on this compound are not extensively documented in the provided results, the principles of conformational analysis on similar urea derivatives are well-established. researchgate.net For example, analysis of alkyl- and phenyl-substituted ureas using NMR and computational methods has revealed that the relative stability of conformers is influenced by factors like steric hindrance and potential intramolecular interactions. researchgate.net The rotational barriers between these conformers can also be determined using dynamic NMR experiments, providing insight into the molecule's flexibility. researchgate.net

Real-time Reaction Monitoring by Flow-NMR

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful method for identifying the compound in complex mixtures and for studying its metabolic fate. tandfonline.comscience.gov

The mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing structural information. Key fragments would likely arise from the cleavage of the benzyl group and fragmentations around the urea core. scienceopen.com

In drug development and environmental science, MS is critical for metabolite identification. nuvisan.com If this compound were a compound of interest, its biotransformation would be studied by incubating it with liver microsomes or hepatocytes. nuvisan.com LC-MS/MS would then be used to analyze the samples, comparing the metabolic profile across different species to identify unique or disproportionate metabolites. nuvisan.comastrazeneca.com The structural elucidation of these metabolites is achieved by analyzing their mass spectra and fragmentation patterns, often aided by computational tools and comparison to reference standards. scienceopen.commdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within the this compound molecule. researchgate.net These techniques are complementary, as a vibrational mode may be strong in one and weak or absent in the other, depending on the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. spectroscopyonline.com

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands.

C=O Stretch: A strong band is expected in the region of 1630-1680 cm⁻¹, characteristic of the urea carbonyl group.

C-N Stretch: Vibrations associated with the C-N bonds of the urea moiety typically appear in the 1400-1450 cm⁻¹ range.

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The benzyl CH₂ and methyl CH₃ groups will show stretching vibrations typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region correspond to the benzene (B151609) ring.

Published data for a related derivative, 1-benzyl-1-(2-chlorobenzyl)-3,3-dimethylurea, shows characteristic peaks such as Ar C–H at 3095 cm⁻¹, Aliphatic C–H at 2976 cm⁻¹, and C=O at 1712 cm⁻¹. tandfonline.com

Raman Spectroscopy: The Raman spectrum provides complementary data. Aromatic ring vibrations often produce strong Raman signals. The C=C double bond, being highly polarizable, is typically strongly Raman active. spectroscopyonline.com Analysis of related compounds like 1-benzyl-3-methylimidazolium (B1249132) chloride by FT-Raman spectroscopy has been used to identify characteristic bands for the benzyl group and other structural features. researchgate.net For this compound, one would expect to observe distinct signals for the symmetric vibrations of the benzene ring and the urea backbone. esisresearch.org

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O (Urea) | Stretch | ~1630-1680 | Strong in FTIR |

| C-N (Urea) | Stretch | ~1400-1450 | FTIR |

| Aromatic C-H | Stretch | >3000 | FTIR |

| Aliphatic C-H | Stretch | ~2850-3000 | FTIR |

| Aromatic C=C | Stretch/Bend | ~1450-1600 | FTIR, Strong in Raman |

This is an interactive data table based on generalized vibrational spectroscopy principles.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, quantifying its concentration, and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is well-suited for the analysis of moderately polar compounds like this compound. In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A UV detector is commonly used for quantification, as the benzyl group provides strong chromophores that absorb UV light. nih.gov This method can be used to determine the purity of a synthesized batch by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC is another effective technique, provided the compound is sufficiently volatile and thermally stable. epa.gov For analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID) can be used for detection. A published method for the determination of the related 1,3-dimethylurea in soil utilizes GC with an NPD, demonstrating the applicability of this technique for urea derivatives. epa.gov

The purity of this compound can be expressed as a percentage, calculated from the chromatographic data. For example, if an HPLC-UV analysis shows the main peak constitutes 99.5% of the total integrated peak area, the purity is reported as 99.5%.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |

| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis | Purity Analysis, Quantification |

| GC | Phenyl Methyl Polysiloxane | Helium | NPD, FID, MS | Purity Analysis, Separation |

This is an interactive data table summarizing common chromatographic methods.

Vii. Emerging Research Directions and Interdisciplinary Perspectives

Development of 1-Benzyl-1,3-dimethylurea as a Scaffold for Novel Bioactive Agents

The urea (B33335) functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov This interaction capability makes urea derivatives, including this compound, attractive scaffolds for designing new therapeutic agents. nih.gov Researchers are increasingly using the this compound framework as a starting point for creating molecules with significant biological activity.

A notable area of investigation involves the synthesis of uracil (B121893) analogues derived from a benzyl-urea structure. In one study, scientists synthesized a series of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives and tested their efficacy as inhibitors of the human immunodeficiency virus (HIV-1). researchgate.net Key structural modifications to the core scaffold, such as the introduction of azido (B1232118) or amino groups at the 6-position of the uracil ring, resulted in compounds with high potency and selectivity against the virus. researchgate.net Specifically, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and its 6-amino counterpart were identified as highly potent anti-HIV agents. researchgate.net This line of research underscores the importance of the benzyl-urea scaffold in generating compounds that can be finely tuned to interact with specific biological targets. researchgate.net

Similarly, other research has focused on attaching different heterocyclic moieties to a 1-benzyl scaffold to create novel anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one, which contains a related structural motif, have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. mdpi.com These studies highlight a broader strategy where the benzyl (B1604629) group, combined with a urea or related core, serves as a foundational structure for developing diverse bioactive compounds. mdpi.commdpi.com The versatility of this scaffold allows for systematic modifications, enabling the exploration of structure-activity relationships crucial for drug discovery. nih.govresearchgate.net

Table 1: Bioactivity of 1-Benzyl-Uracil Derivatives

| Compound Name | Target | Measured Activity (EC₅₀) | Selectivity Index |

|---|---|---|---|

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 | 0.067 µM | 685 |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 | 0.069 µM | 661 |

Source: Adapted from Isono, Y., et al., 2011. researchgate.net

Integration with Materials Science and Polymer Chemistry Research

The application of this compound and its parent compound, 1,3-dimethylurea (B165225) (DMU), extends into materials science and polymer chemistry. chemimpex.comatamanchemicals.com Urea derivatives are valuable as intermediates and building blocks in the synthesis of various polymers and materials. chemimpex.comatamankimya.com DMU, for example, is used as an intermediate in the production of formaldehyde-free finishing agents for textiles, which addresses environmental and safety concerns associated with formaldehyde. atamanchemicals.comatamankimya.comoecd.org

A significant emerging application is the use of 1,3-dimethylurea in the formulation of Deep Eutectic Solvents (DESs). acs.orgmdpi.com These solvents are gaining attention as green and designable alternatives to traditional volatile organic solvents. acs.org One study demonstrated the use of a DES composed of 1,3-dimethylurea and zinc acetate (B1210297) as a highly efficient catalyst for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic. acs.org In this process, the DES facilitates the depolymerization of PET into its monomer, bis(hydroxyalkyl) terephthalate (BHET), which can then be used to produce new PET, contributing to a circular economy. acs.org Under optimal conditions, this catalytic system achieved 100% PET conversion with an 82% yield of BHET in just 20 minutes. acs.org The study found that the amino group of the urea derivative is the active site, and its basicity plays a crucial role in the catalytic activity. acs.org

Furthermore, the general class of urea derivatives is recognized for its utility in creating resins and other polymeric materials, improving properties like strength and durability. nih.govchemimpex.com The ability of the urea group to form extensive hydrogen bond networks is a key feature that can be exploited to control the structure and properties of supramolecular polymers. tdl.org

Environmental and Sustainable Chemistry Aspects in Production and Application Research

The chemical industry is under increasing pressure to adopt greener and more sustainable practices, and the synthesis of urea derivatives is no exception. rsc.org Traditional methods for producing ureas often involve hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental risks. nih.govacs.org Consequently, a major focus of current research is the development of environmentally benign and atom-economical synthetic routes. acs.org

Several innovative and sustainable methods for urea synthesis have been developed:

Carbon Dioxide (CO₂) as a C1 Source : Researchers have developed metal-free methods to synthesize urea derivatives using CO₂ at atmospheric pressure and room temperature, offering a green alternative to phosgene-based chemistry. organic-chemistry.org This approach utilizes a readily available and renewable carbon source. science.gov

Electrochemical Synthesis : A green electrochemical approach uses CO₂ and primary amines to form urea compounds in ionic liquids. nih.govacs.org This method operates under mild conditions and at low potentials, with molecular oxygen acting as the sole catalyst in a closed loop, making it an eco-friendly process. nih.govacs.org

Methanol as a C1 Source : An atom-economical synthesis using a ruthenium pincer complex as a catalyst allows for the direct creation of urea derivatives from an amine and methanol, producing only hydrogen gas as a byproduct. acs.org This process avoids the need for oxidants or other additives. acs.org

"On-Water" Synthesis : The reaction of isocyanates with amines in water has been shown to be a facile and sustainable method for producing unsymmetrical ureas. organic-chemistry.org This process simplifies product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Beyond synthesis, the environmental fate of these compounds is also a consideration. Studies have shown that 1,3-dimethylurea is readily biodegradable, which is a favorable characteristic for environmental sustainability. oecd.org Its use as a slow-release nitrogen agent in fertilizers also helps reduce nitrogen runoff into the environment, promoting more sustainable agricultural practices. wikipedia.org

Table 2: Comparison of Sustainable Synthesis Methods for Urea Derivatives

| Method | Key Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| From CO₂ | CO₂, Amines (Metal-free) | Uses renewable C1 source, avoids toxic phosgene. | organic-chemistry.org |

| Electrochemical | CO₂, Amines, O₂ (catalyst), Ionic Liquids | Mild conditions, low energy, uses O₂ as catalyst. | nih.gov, acs.org |

| From Methanol | Methanol, Amines, Ru-pincer catalyst | Highly atom-economical, H₂ is the only byproduct. | acs.org |

| "On-Water" Synthesis | Isocyanates, Amines, Water (solvent) | Avoids VOCs, simple product isolation, recyclable solvent. | organic-chemistry.org |

Future Theoretical and Experimental Paradigms in Urea Derivative Research

Advancements in both computational and experimental techniques are shaping the future of research into urea derivatives. Theoretical studies, particularly molecular modeling and quantum chemical calculations, have become indispensable tools for understanding the behavior of these molecules and predicting their properties. umt.edu.my

Computational and Theoretical Approaches:

Molecular Docking : This technique is widely used to predict the binding interactions between urea derivatives and their biological targets, such as enzymes or receptors. mdpi.comumt.edu.mynih.gov It provides insights into the potential mechanism of action for new bioactive compounds and helps guide the design of more potent and selective molecules. nih.govbiointerfaceresearch.com

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, conformational preferences, and reactivity of urea derivatives. tdl.org These calculations can explain the stability of different isomers and the nature of noncovalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the self-assembly of urea-based materials. nih.govtdl.org

Molecular Dynamics (MD) Simulations : MD simulations complement experimental studies by providing a dynamic picture of how urea derivatives behave over time, for example, when interacting with a protein or forming a supramolecular structure. nih.gov

Experimental Paradigms:

Advanced Synthesis Protocols : The development of novel catalytic systems, such as the ruthenium-pincer complexes for methanol-based synthesis, represents a significant experimental advance. acs.org Future experimental work will likely focus on creating even more efficient, selective, and sustainable catalytic systems for C-N bond formation. nih.gov

High-Throughput Screening : As new libraries of urea derivatives are synthesized, high-throughput screening methods will be essential for rapidly evaluating their biological activity against a wide range of targets.

Integrated Approaches : The most powerful paradigm is the integration of theoretical and experimental work. umt.edu.my Computational studies can screen vast virtual libraries of compounds to identify promising candidates, which are then synthesized and tested in the lab. The experimental results, in turn, provide feedback to refine the computational models, creating a synergistic cycle of discovery. nih.gov This combined approach is accelerating the discovery of new drugs and materials based on the versatile urea scaffold. umt.edu.my

Q & A

Q. What are the established synthetic routes for 1-Benzyl-1,3-dimethylurea, and what key reagents are involved?

A common method involves reacting benzylamine with a carbonyl source like N,N'-carbonyldiimidazole (CDI) in anhydrous conditions. For example, CDI facilitates urea formation via nucleophilic substitution, followed by benzylation using benzyl halides or benzyl alcohols. Alternative routes may employ substituted isocyanates or carbamoyl chlorides . Optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of amines) and temperature (typically 0–25°C) to minimize side products like over-alkylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

- NMR Spectroscopy : H and C NMR confirm structural integrity. For instance, benzyl protons resonate at δ ~4.5–5.0 ppm (CH), while urea NH signals appear as broad peaks at δ ~5.5–6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 240.1263 for CHNO) .

- Infrared (IR) Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm . Purity is assessed via HPLC (>95% area) or TLC (R comparison with standards) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general urea derivative precautions apply:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- Work in a fume hood to mitigate dust exposure.

- In case of exposure, flush eyes/skin with water and seek medical attention . Note: Related nitroso-ureas are carcinogenic; confirm absence of nitroso impurities via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from structural analogs (e.g., benzothiazolyl- or chlorophenyl-substituted ureas) with differing bioactivities. To address this:

- Perform structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and test against target enzymes or receptors .

- Use dose-response assays to establish EC/IC values and rule out non-specific effects .

- Compare data across standardized models (e.g., cell lines, in vivo systems) to contextualize discrepancies .

Q. What are the degradation pathways of this compound under thermal or photolytic conditions?

Thermal decomposition (T > 200°C) may release toxic fumes (e.g., NO, benzyl radicals). Advanced studies should employ:

- Thermogravimetric Analysis (TGA) : Track mass loss and decomposition onset.

- GC-MS : Identify volatile byproducts like benzaldehyde or methylamines . Photolysis experiments (UV/vis irradiation) can reveal stability in environmental matrices, relevant for ecotoxicity assessments .

Q. How does the substitution pattern on the urea core influence its physicochemical properties and reactivity?

- Benzyl vs. Alkyl Groups : Benzyl enhances lipophilicity (logP ↑), impacting membrane permeability. Compare logP values using HPLC-derived retention times .

- Steric Effects : Bulky substituents (e.g., 2,4,6-trifluorophenyl) reduce nucleophilic attack rates on the urea carbonyl. Kinetic studies (e.g., hydrolysis rates in buffered solutions) quantify this . Computational modeling (DFT) can predict electronic effects of substituents on H-bonding capacity and solubility .

Methodological Recommendations

- Experimental Design : For SAR studies, include positive/negative controls (e.g., known urea-based inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

- Data Contradiction Analysis : Use meta-analysis tools to compare published datasets, prioritizing studies with validated purity (>95%) and explicit synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.